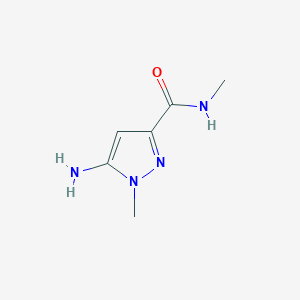
5-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-pyrazoles, including 5-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide, are a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .
Synthesis Analysis
5-Amino-pyrazoles have been synthesized using a variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . These compounds have been used to construct diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered ring structure with two nitrogen atoms, providing diverse functionality and stereochemical complexity .Chemical Reactions Analysis
5-Amino-pyrazoles have been used in a wide variety of chemical reactions to construct diverse heterocyclic or fused heterocyclic scaffolds . These include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Physical And Chemical Properties Analysis
The average mass of this compound is 111.145 Da .科学的研究の応用
Antitumor Activities and Synthesis
Research has explored the synthesis and antitumor activities of pyrazole derivatives, including those related to 5-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide. For instance, the synthesis of pyrazolopyrimidines and Schiff bases derived from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides has been investigated, showing in vitro antitumor activities against various human cancer cell lines. The structure-activity relationship (SAR) was also discussed, highlighting the potential of these compounds in cancer therapy (Hafez et al., 2013).
Heterocyclization Reactions
The heterocyclization reactions involving derivatives of 5-aminopyrazoles have been studied, revealing multiple possible directions for these reactions. This research provides insight into the chemical behavior of 5-aminopyrazoles, offering a pathway to novel compounds with potential applications in various fields of chemistry and medicine (Rudenko et al., 2011).
Synthesis and Characterization
Another study focused on the synthesis, characterization, and cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives. These compounds were synthesized and evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential as therapeutic agents (Hassan et al., 2014).
DNA Recognition
Research into the use of pyrrole−imidazole polyamides for recognizing core 5‘-GGG-3‘ sequences in the minor groove of double-stranded DNA has been conducted. This work underscores the versatility of pyrrole−imidazole polyamides in DNA recognition, broadening the sequence repertoire for potential therapeutic and research applications (Swalley et al., 1996).
Antimycobacterial Activity
The synthesis and evaluation of substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives have been studied for their antimycobacterial activity. Some synthesized compounds demonstrated moderate to good antituberculosis activity, highlighting their potential in treating Mycobacterium tuberculosis infections (Jadhav et al., 2016).
Synthesis of Water-Soluble Pyrazolate Rhodium(I) Complexes
The synthesis and reactivity of 3,5-dimethyl-4-aminomethylpyrazole ligands have been explored, leading to the development of new water-soluble pyrazolate rhodium(I) complexes. This research offers potential applications in catalysis and materials science (Esquius et al., 2000).
将来の方向性
5-Amino-pyrazoles, including 5-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide, represent a class of promising functional reagents, similar to the biologically active compounds, highlighted with diverse applications especially in the field of pharmaceutics and medicinal chemistry . Therefore, they are expected to continue to be a focus of research in the future.
作用機序
Target of Action
The primary targets of 5-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide are Fibroblast Growth Factor Receptors (FGFRs). FGFRs play a critical role in various cancers . The aberrant activation of FGFRs has led to the development of several FGFR inhibitors in the clinic .
Mode of Action
This compound interacts with its targets, FGFRs, by inhibiting their activity. It is designed and synthesized as a novel pan-FGFR covalent inhibitor targeting both wild-type and the gatekeeper mutants . This interaction results in the inhibition of the growth of cancer cells .
Biochemical Pathways
The biochemical pathways affected by this compound involve the FGFR signaling pathway. By inhibiting FGFRs, this compound disrupts the signaling pathway, leading to the inhibition of cell growth and proliferation .
Result of Action
The molecular and cellular effects of the action of this compound include strong growth-inhibitory effects. It shows selectivity toward the estrogen receptor-positive breast cancer cells (MCF-7) compared to other 5-amino-1H-pyrazole-4-carboxamide derivatives . In addition, it also exhibits appropriate (μM) adenosine deaminase inhibitory potency .
生化学分析
Biochemical Properties
5-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of 3,3-bis-(5-amino-1H-pyrazol-4-yl)indolin-2-one derivatives . The nature of these interactions is complex and often involves the formation of covalent bonds.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, some derivatives have shown inhibitory activity against influenza A .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and depends on the specific context and conditions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are complex. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
5-amino-N,1-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-8-6(11)4-3-5(7)10(2)9-4/h3H,7H2,1-2H3,(H,8,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKQPLDWVAVUCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NN(C(=C1)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

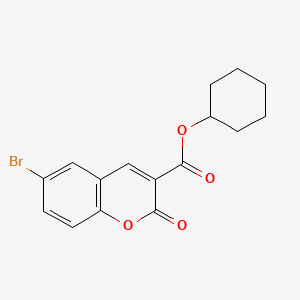
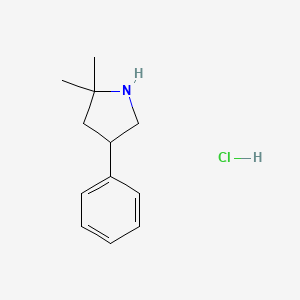
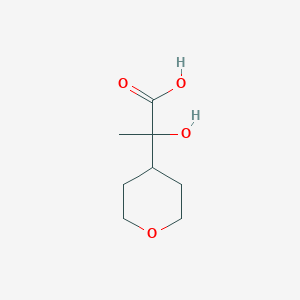
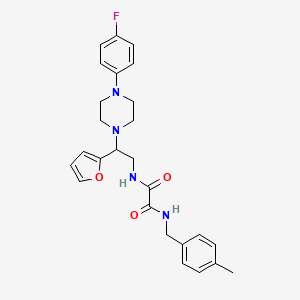
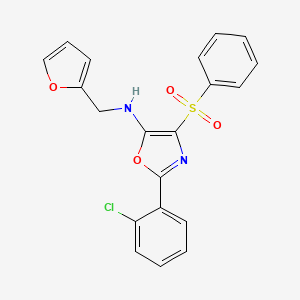
![7-(4-ethoxyphenyl)-4-((3-methylbenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2695918.png)

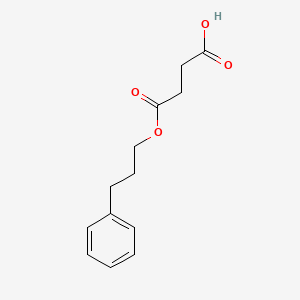
![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2695926.png)


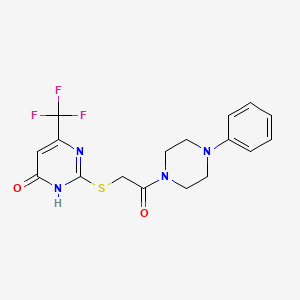
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B2695932.png)
